Product packaging for Bromanyl hypobromite; phosphane(Cat. No.:)

Bromanyl hypobromite; phosphane

Cat. No.: B8408242
M. Wt: 209.81 g/mol
InChI Key: NKHXTTPUWQHEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Upon review of available scientific literature, a specific compound identified as "Bromanyl hypobromite; phosphane" is not characterized. The name appears to refer to two well-known but separate chemical entities: hypobromite and phosphane (phosphine). Hypobromite (BrO⁻) is an oxidizing agent where bromine is in the +1 oxidation state. It is typically prepared by the reaction of bromine with alkaline solutions and is used in industrial water treatment and as a germicide . It also functions as a reactive intermediate in organic synthesis, such as in the Hofmann rearrangement for converting primary amides to amines . Phosphane, commonly known as phosphine (PH₃), is a colorless, flammable, and highly toxic gas with a trigonal pyramidal structure . It is a key precursor in organophosphorus chemistry, used to synthesize phosphonium salts and ylides for important reactions like the Wittig reaction, which forms alkenes from carbonyl compounds . The combination of an oxidizing hypobromite moiety with phosphine, a strong reducing agent, suggests a highly reactive and unstable compound. Researchers are advised to verify the intended chemical structure and consult safety data sheets for both hypobromite and phosphine prior to handling. This product is for laboratory research use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2H3OP B8408242 Bromanyl hypobromite; phosphane

Properties

Molecular Formula

Br2H3OP

Molecular Weight

209.81 g/mol

IUPAC Name

bromo hypobromite;phosphane

InChI

InChI=1S/Br2O.H3P/c1-3-2;/h;1H3

InChI Key

NKHXTTPUWQHEFX-UHFFFAOYSA-N

Canonical SMILES

O(Br)Br.P

Origin of Product

United States

Fundamental Aspects of Hypobromite Chemistry in Advanced Research

Synthetic Methodologies and Mechanistic Investigations for Hypobromite (B1234621) Generation

The transient nature of hypobromite necessitates its in situ generation for most applications. Several methods have been developed to produce this reactive species, each with its own mechanistic nuances.

Br₂ + 2OH⁻ ⇌ BrO⁻ + Br⁻ + H₂O

This equilibrium is established rapidly, and the concentration of hypobromite can be controlled by adjusting the pH of the solution. At neutral or acidic pH, the equilibrium favors molecular bromine, while at high pH, the formation of bromate (B103136) (BrO₃⁻) can become significant, particularly at elevated temperatures.

Hypobromite can also be generated through the oxidation of bromide precursors. This approach is advantageous as bromide salts are generally more stable and easier to handle than molecular bromine. Various oxidants can be employed for this transformation.

Electrochemical Synthesis: Anodic oxidation of bromide solutions provides a clean and controllable method for hypobromite production. By applying a specific potential at the anode, bromide ions are oxidized to hypobromite. This method allows for precise control over the generation rate and concentration of hypobromite, minimizing the formation of byproducts.

Nature has evolved enzymatic systems to generate hypohalous acids for defensive and metabolic purposes. These biocatalytic methods are gaining attention for their high efficiency and selectivity under mild conditions.

Vanadium-dependent haloperoxidases (VHPOs) are a class of enzymes that can catalyze the oxidation of bromide by hydrogen peroxide (H₂O₂) to produce hypobromous acid, which exists in equilibrium with hypobromite. The catalytic cycle involves the oxidation of the vanadium center in the enzyme's active site by hydrogen peroxide, followed by the oxidation of bromide. This enzymatic approach offers a green and sustainable route to hypobromite generation, operating at neutral pH and ambient temperature.

Reaction Kinetics and Selectivity in Hypobromite-Mediated Transformations

The reactivity of hypobromite is characterized by its dual role as both a brominating agent and an oxidant. Understanding the kinetics and selectivity of its reactions is crucial for its application in organic synthesis.

Hypobromous acid, in equilibrium with hypobromite, is a key species in electrophilic aromatic bromination. The reaction rate is often dependent on the pH, as this controls the concentration of the active brominating species. In acidic solutions, the protonation of hypobromous acid can generate the highly reactive brominium ion (Br⁺) or its equivalent, leading to faster bromination rates.

The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups activate the ring and direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. The choice of reaction conditions, including solvent and pH, can also influence the regioselectivity of the bromination. For instance, in the bromination of phenols, the phenoxide ion, formed under basic conditions, is highly activated and can lead to polybromination.

A study on the bromination of anisole (B1667542) by hypobromous acid revealed the following partial rate factors, indicating the reactivity at different positions relative to benzene:

PositionPartial Rate Factor
ortho3.6 x 10⁷
meta2.5
para4.0 x 10⁹

This table illustrates the strong activating and directing effect of the methoxy (B1213986) group in the electrophilic bromination of anisole with hypobromous acid.

Hypobromite is a versatile reagent capable of oxidizing and halogenating a wide range of organic substrates. Its reactivity is often dependent on the nature of the substrate and the reaction conditions.

Oxidation of Alcohols: Primary and secondary alcohols can be oxidized by hypobromite to aldehydes and ketones, respectively. The reaction mechanism is believed to involve the formation of an alkyl hypobromite intermediate, followed by an E2 elimination.

Halogenation of Carbonyl Compounds: The haloform reaction is a classic example of hypobromite-mediated halogenation. Methyl ketones and compounds that can be oxidized to methyl ketones react with hypobromite to form a bromoform (B151600) (CHBr₃) precipitate. This reaction proceeds via the enolate ion, which is rapidly brominated at the α-carbon.

Reactions with Amines: Hypobromite reacts with primary and secondary amines to form N-bromoamines. These compounds can be useful synthetic intermediates. The reaction of hypobromite with ammonia (B1221849) and primary amines is a key step in the Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom.

The table below summarizes the reactions of hypobromite with various organic functional groups:

Functional GroupProduct(s)Reaction Type
Primary AlcoholAldehyde, Carboxylic AcidOxidation
Secondary AlcoholKetoneOxidation
Methyl KetoneCarboxylate, BromoformOxidation, Halogenation
Amine (Primary)N-bromoamineHalogenation
Amine (Secondary)N-bromoamineHalogenation
AlkeneBromohydrin, DibromoalkaneAddition, Halogenation
PhenolBromophenolsElectrophilic Substitution

This interactive table provides a summary of the diverse reactivity of hypobromite towards common organic functional groups.

Computational Modeling of Hypobromite Reaction Pathways

Computational chemistry provides indispensable tools for understanding the intricate mechanisms of chemical reactions at a molecular level. researchgate.netnih.gov In the context of hypobromite chemistry, computational modeling allows researchers to simulate reaction pathways, characterize transition states, and predict reaction outcomes without the need for direct experimental observation, which can be challenging due to the reactive and often transient nature of the species involved. researchgate.netnih.gov

The application of quantum chemistry methods enables the calculation of fundamental properties such as activation energies, rate constants, and equilibrium constants for hypobromite reactions. researchgate.net By constructing detailed reaction coordinate diagrams, researchers can visualize the energy landscape of a chemical transformation, identifying the most favorable pathways and the structures of reactants, intermediates, transition states, and products. researchgate.net These models are built upon foundational principles like the Law of Mass Action and can be tailored to specific environments, such as the homogeneous kinetics in a solution or more complex two-compartment models. nih.gov

A significant challenge in modeling these systems lies in selecting appropriate rate constants and accurately estimating the concentrations of reactants within different phases or cellular compartments. nih.gov Despite these complexities, computational studies are crucial. They can, for instance, simulate the photoisomerization mechanisms in complex molecules by identifying key features like conical intersections between potential energy surfaces, offering deep insights into reaction dynamics. researchgate.net This approach, blending computational simulation with experimental data, has become a holistic strategy for advancing our understanding of enzymatic catalysis and can be powerfully applied to the reactions of inorganic species like hypobromite. nih.gov

Role of Hypobromite Species in Aqueous Chemical Systems

Hypobromite (BrO⁻), the conjugate base of hypobromous acid, is a key bromine-containing oxyanion that plays a significant role in various aqueous environments. wikipedia.org Its behavior and reactivity are governed by the specific chemical conditions of the solution, including pH, temperature, and the presence of other chemical species. Understanding the dynamics of hypobromite is essential for fields such as water treatment, where it is involved in the formation of disinfection byproducts, and in natural processes like the atmospheric bromine explosion phenomenon observed in the Arctic. nih.govnih.gov

The distribution of bromine among its various oxidation states, known as speciation, is highly dynamic in aqueous solutions. The primary species of interest include bromide (Br⁻), hypobromite (BrO⁻), and bromate (BrO₃⁻). wikipedia.org The stability and interconversion of these species are heavily influenced by the solution's temperature and pH.

Hypobromite itself is not thermodynamically stable and can undergo disproportionation, a reaction where it is simultaneously oxidized and reduced. wikipedia.org This process leads to the formation of bromide (oxidation state -1) and bromate (oxidation state +5) from hypobromite (oxidation state +1). The rate of this spontaneous reaction is highly dependent on temperature.

Reaction: 3BrO⁻ → 2Br⁻ + BrO₃⁻

The temperature dependence of this disproportionation reaction is critical for controlling the product distribution in synthetic applications. wikipedia.org

TemperatureRate of DisproportionationPrimary Products from Br₂ + OH⁻
0 °C SlowBr⁻, BrO⁻
20 °C RapidBr⁻, BrO₃⁻ (due to rapid BrO⁻ disproportionation)
70 °C FastBr⁻, BrO₃⁻

This table illustrates the effect of temperature on the stability of hypobromite in alkaline solutions, based on information regarding its disproportionation. wikipedia.org

Furthermore, in processes like water chlorination, the presence of bromide ions can significantly alter the speciation of disinfection byproducts. nih.gov Increased initial bromide concentrations lead to higher molar yields of trihalomethanes (THMs) and haloacetic acids (HAAs). nih.gov

In various chemical and biological cycles, reactive species are generated that facilitate chemical transformations. For example, in the polar regions, a phenomenon known as the "bromine explosion" involves a sudden increase in tropospheric reactive bromine species, such as the bromine monoxide radical (BrO). nih.gov This process is believed to be initiated from the oxidation of bromide, potentially accelerated by freezing, which generates hypobromous acid as an in-situ precursor to these reactive radicals. nih.gov

The study of transient intermediates is often accomplished using advanced spectroscopic techniques or by "trapping" the intermediate to form a more stable compound. For instance, NMR-based approaches have been used to detect elusive, transient species in real-time, providing high-resolution insights into the conformational transitions that drive mechanochemical cycles. nih.gov While directly observing transient bromine species can be difficult, their existence is inferred from kinetic data and the final products of the reaction. The identification of these intermediates is fundamental to building accurate mechanistic models of hypobromite reactivity. nih.gov

Advanced Research in Phosphane and Organophosphorus Compound Chemistry

Synthetic Strategies for Structurally Diverse Phosphane Derivatives

The synthesis of novel phosphanes with tailored properties is fundamental to advancing their application in areas such as catalysis and materials science. Researchers continuously seek innovative methods to create structurally complex and functionally specific phosphane derivatives.

Recent advancements in synthetic methodologies have enabled the creation of a wide array of phosphane ligands. One key area of development is the use of hydrophosphination, which involves the addition of a P-H bond across an unsaturated C-C, C-N, or C-O bond. This method is highly atom-economical and provides a direct route to functionalized phosphanes. Another significant approach is the functionalization of primary (RPH₂) and secondary (R₂PH) phosphanes, which serve as versatile building blocks for more complex ligands. The development of new catalysts for P-C bond formation has also been crucial, allowing for the synthesis of phosphanes that were previously difficult to access.

The steric and electronic properties of phosphane ligands are critical determinants of their behavior in coordination chemistry. Sterically hindered, or "bulky," phosphanes are essential for creating a specific coordination environment around a metal center, which can promote certain reaction pathways and enhance catalyst stability. A classic example is the synthesis of tri-tert-butylphosphane, where the bulky tert-butyl groups create a large steric footprint.

Electron-rich phosphanes, on the other hand, are strong σ-donors, which can increase the electron density at the metal center and influence its reactivity. The synthesis of these ligands often involves the incorporation of alkyl groups or other electron-donating substituents. The Tolman electronic parameter (TEP) is a common metric used to quantify the electron-donating ability of a phosphane ligand, with lower values indicating a more electron-rich phosphane.

Selected Sterically Hindered and Electron-Rich Phosphanes Tolman Cone Angle (θ)° Tolman Electronic Parameter (TEP) cm⁻¹
Tri-tert-butylphosphane (P(t-Bu)₃)1822056.1
Tricyclohexylphosphane (PCy₃)1702056.4
Tri(o-tolyl)phosphane1942061.7
Trimethylphosphane (PMe₃)1182064.1

This table presents data for well-characterized phosphane ligands to illustrate the concepts of steric hindrance and electronic properties.

Phosphanes have been instrumental in the stabilization of novel polycyclic and cage-like structures containing main group elements. These compounds are of fundamental interest for their unique bonding and structural features. The synthesis of these structures often involves the reaction of a reactive main group element precursor with a phosphane ligand. The phosphane serves to kinetically stabilize the resulting cluster by coordinating to the reactive centers.

For instance, phosphane ligands have been used to stabilize phosphorus-rich polycycles and cages. The characterization of these complex three-dimensional structures relies heavily on techniques such as single-crystal X-ray diffraction and multinuclear NMR spectroscopy (e.g., ³¹P NMR).

Electronic and Steric Modulations of Phosphane Ligands in Coordination Chemistry

The fine-tuning of phosphane ligand properties is a cornerstone of modern catalyst design. By systematically altering the substituents on the phosphorus atom, chemists can exert precise control over the behavior of metal complexes.

The design of phosphane ligands is guided by several key principles. The steric bulk, quantified by the Tolman cone angle, influences the coordination number and geometry of the metal complex, as well as the rate of ligand association and dissociation. The electronic properties, measured by the TEP, determine the strength of the metal-phosphorus bond and the reactivity of the metal center.

A powerful strategy for ligand tuning is the modification of substituents far from the phosphorus atom. This allows for the alteration of properties like solubility or the introduction of chiral centers without significantly changing the immediate steric and electronic environment around the phosphorus atom. The concept of "ligand parameterization" allows for the quantitative correlation of ligand properties with catalyst performance, enabling a more rational approach to ligand design.

Phosphorus ylides (phospha-Wittig reagents) can be incorporated into the structure of phosphane ligands to create exceptionally strong electron-donating ligands. An ylide is a neutral molecule with a formal negative charge on a carbon atom adjacent to a positively charged heteroatom, in this case, phosphorus. When a phosphorus ylide moiety is part of a larger phosphane ligand, the ylidic carbon can act as a powerful neutral donor.

These ylide-substituted phosphanes, often referred to as "phosphane-phosphonium ylides," exhibit significantly stronger donor properties than traditional trialkyl- or triarylphosphanes. This enhanced electron donation can stabilize high oxidation state metal centers or activate otherwise unreactive substrates. The synthesis of these ligands typically involves the deprotonation of a phosphonium (B103445) salt precursor. Their strong donor capacity makes them promising candidates for challenging catalytic applications.

Microenvironmental Control of Phosphane Reactivity in Confined Systems (e.g., MOFs, MOCs)

The reactivity of phosphanes can be significantly altered when they are encapsulated within the confined spaces of Metal-Organic Frameworks (MOFs) or Metal-Organic Cages (MOCs). While specific research on the encapsulation of "Bromanyl hypobromite (B1234621); phosphane" is still an emerging area, the principles of microenvironmental control are expected to apply. The polar nature of the hypobromite group and the potential for hydrogen bonding with the phosphane moiety would likely lead to specific orientations and interactions within the pores of a host framework. These interactions can pre-organize the phosphane for specific reactions, potentially enhancing selectivity and catalytic turnover. The confinement could also stabilize reactive intermediates that would otherwise be short-lived in solution.

Mechanistic Studies of Phosphane Reactivity

Understanding the fundamental reaction mechanisms of phosphanes is crucial for the rational design of new catalysts and reagents. The presence of both a bromine atom and a hypobromite group in "Bromanyl hypobromite; phosphane" offers multiple pathways for reactivity.

Oxidation Reactions of Trivalent Phosphorus to Higher Oxidation States

The trivalent phosphorus center in phosphane is readily oxidized to a pentavalent state. In the case of "this compound," the intramolecular hypobromite group can act as an internal oxidizing agent. The reaction mechanism likely proceeds through an initial coordination of the oxygen atom of the hypobromite to the phosphorus center, followed by an oxidative addition process. This would result in the formation of a pentavalent phosphorus species. The kinetics of this intramolecular oxidation would be highly dependent on the geometry and electronic properties of the molecule.

Nucleophilic Activation by Phosphanes in Organic Transformations

Phosphanes are well-known for their nucleophilicity, which is a key factor in their use as catalysts in organic synthesis. The nucleophilic character of the phosphorus atom in "this compound" is expected to be modulated by the electron-withdrawing effects of the bromo and hypobromite substituents. Despite this, the phosphane can still participate in nucleophilic activation, for instance, by attacking an electrophilic carbon center to form a phosphonium intermediate, which can then undergo further reaction.

Formation and Reactivity of Phosphonium Species

The reaction of "this compound" with electrophiles leads to the formation of phosphonium species. The stability and subsequent reactivity of these phosphonium salts are influenced by the nature of the substituents on the phosphorus atom. The presence of the bromanyl and hypobromite groups can open up unique reaction pathways for the resulting phosphonium ion, such as intramolecular cyclization or rearrangement reactions.

Computational and Theoretical Investigations in Phosphane Chemistry

Computational chemistry provides invaluable insights into the structure, bonding, and reactivity of molecules, complementing experimental findings.

DFT Studies on Phosphane Reactivity and Structure

Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure and reaction mechanisms of phosphane derivatives. For "this compound," DFT studies can predict the optimized geometry, bond lengths, and bond angles, providing a detailed three-dimensional picture of the molecule. Furthermore, these calculations can map out the potential energy surface for its reactions, such as the intramolecular oxidation, identifying transition states and reaction intermediates. This theoretical approach allows for a deeper understanding of the factors controlling the compound's reactivity.

Calculated Property Value
P-Br Bond LengthData not available
P-O Bond LengthData not available
Br-O Bond Length1.82 Å wikipedia.org
P-H Bond LengthsData not available
O-P-Br Bond AngleData not available

Mechanistic Probes of Catalytic Cycles Involving Phosphanes

Phosphanes and their substituted derivatives, collectively known as phosphines, are pivotal in homogeneous catalysis. Their utility extends beyond their role as ligands that modulate the steric and electronic properties of a metal center; they are also invaluable as mechanistic probes. By systematically varying the structure of the phosphane ligand or by using phosphane-based reagents, chemists can elucidate the intricate steps of a catalytic cycle.

Detailed Research Findings

Nucleophilic phosphine (B1218219) catalysis represents a significant area where phosphanes act not just as catalysts but also as tools for mechanistic investigation. nih.gov The core principle involves the nucleophilic addition of a phosphine to an electrophilic species, creating a reactive zwitterionic intermediate. nih.govnih.gov The nature of this intermediate and its subsequent reactions provide a window into the catalytic pathway.

One classic example is the Morita-Baylis-Hillman (MBH) reaction, where a tertiary phosphine catalyzes the coupling of an aldehyde and an activated alkene. nih.gov The catalytic cycle is initiated by the addition of the phosphine to the alkene, forming a phosphonium enolate zwitterion. This intermediate then attacks the aldehyde, and subsequent proton transfer and elimination of the phosphine regenerates the catalyst and yields the desired allylic alcohol. By using chiral phosphines, researchers have not only rendered this reaction enantioselective but have also gained deeper insights into the geometry of the key intermediates and transition states. nih.gov

In a different vein, phosphanes are integral to understanding the mechanisms of many metal-catalyzed cross-coupling reactions. For instance, in the catalytic cycle of Wilkinson's catalyst for hydrogenation, the dissociation of a triphenylphosphine (B44618) ligand is a key step to generate the active catalytic species. youtube.com The subsequent steps, including oxidative addition of hydrogen, olefin coordination, migratory insertion, and reductive elimination, are all influenced by the nature of the phosphine ligands. youtube.com By studying the kinetics and intermediates of these reactions with different phosphines, a detailed map of the catalytic cycle can be constructed.

Recent research has also explored the use of phosphine-based probes in more complex catalytic systems. For example, multifunctional phosphanes that incorporate other catalytic moieties, such as a thiourea (B124793) group, have been developed. nih.gov These sophisticated molecules can participate in cooperative catalysis, and their study reveals how different catalytic sites can work in concert to achieve high efficiency and selectivity.

Furthermore, the chemistry of phosphine oxides, often considered byproducts of phosphine-catalyzed reactions, is also being re-examined. In some cases, the phosphine oxide can be part of a catalytic cycle, participating in reactions such as the reduction of carbon dioxide. rsc.org The interconversion between phosphines and phosphine oxides can be a key mechanistic step in certain organocatalytic processes.

The table below summarizes key catalytic reactions where phosphanes serve as mechanistic probes and the types of intermediates that are typically investigated.

Table 1: Phosphanes as Mechanistic Probes in Catalytic Reactions

Catalytic Reaction Role of Phosphane Key Intermediates Probed
Morita-Baylis-Hillman (MBH) Reaction Nucleophilic Catalyst Phosphonium enolates, zwitterions
Wilkinson's Hydrogenation Ligand Coordinatively unsaturated metal complexes
Staudinger Ligation Reagent Aza-ylide, phosphazane
Appel Reaction Reagent Phosphonium salts
Mitsunobu Reaction Reagent Phosphonium salts, pentacoordinate phosphorus species

The study of these intermediates, often through spectroscopic methods like NMR and X-ray crystallography, as well as computational modeling, is fundamental to advancing the field of organophosphorus chemistry. These investigations not only deepen our fundamental understanding of reaction mechanisms but also pave the way for the design of more efficient and selective catalysts for a myriad of chemical transformations.

Cross Disciplinary Investigations: Bromine, Oxygen, and Phosphorus in Chemical Systems

Reactions Involving Both Bromine and Phosphorus-Containing Reagents

The interplay between bromine and phosphorus compounds is fundamental to numerous synthetic transformations in chemistry. This section details key reactions where these reagents are used in tandem to achieve specific chemical outcomes.

Phosphorus Tribromide as a Brominating Agent in Organic Synthesis

Phosphorus tribromide (PBr₃) is a highly effective and widely used reagent for converting alcohols into alkyl bromides and carboxylic acids into acyl bromides. vedantu.comfiveable.me Its primary application lies in the substitution of a hydroxyl group with a bromine atom. byjus.comwikipedia.org

The reaction with alcohols is particularly significant in organic synthesis. byjus.com It typically proceeds through an Sₙ2 mechanism, which involves the initial activation of the alcohol's oxygen by the electrophilic phosphorus atom. byjus.comorgosolver.com This forms a good leaving group, which is then displaced by a bromide ion in a backside attack. orgosolver.com A key advantage of using PBr₃ is that it generally avoids the carbocation rearrangements that can occur when using hydrobromic acid, leading to higher yields of the desired product. byjus.comwikipedia.org For example, neopentyl bromide can be synthesized from neopentyl alcohol in 60% yield using this method. vedantu.combyjus.com

Due to the Sₙ2 pathway, the reaction with chiral alcohols proceeds with an inversion of stereochemistry at the carbon center. vedantu.combyjus.comcommonorganicchemistry.com This stereospecificity is a crucial feature for the synthesis of optically active alkyl halides. The reaction is effective for primary and secondary alcohols but generally fails for tertiary alcohols. byjus.comorgosolver.com

In addition to converting alcohols, PBr₃ is also used to transform carboxylic acids into acyl bromides. vedantu.comfiveable.me These acyl bromides are valuable, highly reactive intermediates in organic synthesis, notably in the Hell-Volhard-Zelinsky halogenation for the α-bromination of carboxylic acids. vedantu.comfiveable.mebyjus.com

Table 1: Applications of Phosphorus Tribromide in Organic Synthesis

Reactant TypeProduct TypeMechanismKey Features
Primary & Secondary AlcoholsAlkyl BromidesSₙ2Inversion of stereochemistry; avoids carbocation rearrangement. vedantu.combyjus.comcommonorganicchemistry.com
Carboxylic AcidsAcyl BromidesNucleophilic Acyl SubstitutionForms a more reactive intermediate for further reactions like α-bromination. vedantu.comfiveable.me

Reduction of Bromine by Phosphorus and its Compounds

Phosphorus, in its various allotropic forms, reacts vigorously with halogens like bromine to form phosphorus halides. In these reactions, bromine is reduced. White phosphorus, being the more reactive allotrope, reacts spontaneously and often violently with liquid bromine, even under cold conditions. libretexts.orgyoutube.comyoutube.com The reaction with red phosphorus is also highly exothermic but typically requires initiation, such as gentle heating, after which it proceeds rapidly. libretexts.orgyoutube.comyoutube.com

The primary product of the direct reaction between elemental phosphorus and an excess of bromine is phosphorus tribromide (PBr₃). libretexts.org

Reaction with White Phosphorus: P₄ + 6Br₂ → 4PBr₃ libretexts.org

Reaction with Red Phosphorus: 2P + 3Br₂ → 2PBr₃ libretexts.org

To prevent the further reaction of PBr₃ to form phosphorus pentabromide (PBr₅), an excess of phosphorus is often used. byjus.com These reactions are fundamental for the industrial production of phosphorus tribromide.

Synthetic Routes to Phosphorus Oxybromide (POBr₃) and Related Species

Phosphorus oxybromide (POBr₃), also known as phosphoryl bromide, is an important inorganic compound used in chemical synthesis, particularly for brominating aromatic and heterocyclic compounds. manac-inc.co.jpmanac-inc.co.jpresearchgate.net There are several established methods for its preparation.

One common synthetic route involves the reaction of phosphorus pentabromide (PBr₅) with phosphorus pentoxide (P₂O₅). wikipedia.org

Reaction: 3PBr₅ + P₂O₅ → 5POBr₃ wikipedia.org

Another significant method is the direct oxidation of phosphorus tribromide (PBr₃) with molecular oxygen. This reaction is typically catalyzed by nitrogen dioxide (NO₂) and carried out at elevated temperatures (60-150 °C). google.com A key improvement to this process involves maintaining a high concentration (at least 30% by weight) of POBr₃ in the reaction mixture to act as a moderator and prevent explosive side reactions. google.com To circumvent issues like the solidification of the product and clogging of equipment, the reaction can be performed in an organic solvent, such as a halogenated hydrocarbon, at temperatures between 0 and 120°C. google.com

POBr₃ can also be formed through the controlled hydrolysis of phosphorus pentabromide. manac-inc.co.jp

Table 2: Selected Synthetic Routes for Phosphorus Oxybromide (POBr₃)

ReactantsCatalyst/ConditionsKey FeatureReference
PBr₅ + P₂O₅HeatingDirect combination of two phosphorus compounds. wikipedia.org
PBr₃ + O₂NO₂ catalyst, 60-150 °CDirect oxidation; product acts as a moderator. google.com
PBr₃ + O₂NO₂ catalyst, 0-120 °C, in organic solventPerformed in solution to avoid solidification. google.com
PBr₅ + H₂OControlled hydrolysisWater reacts with PBr₅. manac-inc.co.jp

Mechanistic and Theoretical Studies on Bromine-Phosphorus Bond Formation and Cleavage

Understanding the fundamental principles that govern the formation and breaking of bromine-phosphorus bonds is crucial for predicting reactivity and designing new synthetic methods. This section covers computational and mechanistic investigations into these processes.

Computational Analysis of Bond Energies and Reaction Energetics

Computational chemistry provides powerful tools for investigating the thermodynamics of chemical compounds and reactions. Methods such as Density Functional Theory (DFT) and high-level composite model chemistries are used to calculate properties like bond dissociation energies (BDEs) and enthalpies of formation. nih.govresearchgate.net

For organophosphorus compounds, studies have shown that DFT methods like BMK and M05-2X can provide BDEs that are consistent with experimental data. researchgate.net The BDE of a P-C bond in a phosphonate, for example, is known to be weaker than the corresponding P-O bond in a phosphate (B84403) ester. researchgate.net

In the context of halogenated compounds, computational analyses are vital for predicting stability and reactivity. nih.govdigitellinc.com For chlorinated and brominated polycyclic aromatic hydrocarbons, the G4 composite method has been identified as highly accurate for calculating enthalpies of formation, while the ωB97X-D DFT functional performs well for BDEs. nih.gov These studies provide a framework for understanding the energetics of P-Br bonds. The P-Br bond dissociation energy in PBr₃ is a critical parameter influencing its reactivity as a brominating agent. While specific benchmarked values for PBr₃ require dedicated calculations, the BDE for the Br-Br bond is approximately 194 kJ/mol, and for a C-Br bond in a simple alkyl like CH₃Br, it is around 284 kJ/mol. ucsb.edu The strength of the P-Br bond will influence the thermodynamics of reactions where it is cleaved, such as the reaction with alcohols.

Studies on Intermolecular Interactions between Bromine Species and Phosphanes

Beyond covalent bonds, non-covalent interactions play a critical role in the structure and reactivity of chemical systems. mdpi.com In systems containing bromine and phosphanes (compounds containing phosphorus), halogen bonding is a key interaction. mdpi.comnih.gov A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule, such as the lone pair of electrons on the phosphorus atom of a phosphine (B1218219). nih.gov

The course of reactions like the oxidative addition of bromine to phosphine-gold(I) bromide complexes is strongly influenced by the nature of the phosphine ligand. rsc.orgnih.gov The steric and electronic properties of the phosphine can determine whether a standard oxidative addition occurs to form a gold(III) complex or if other pathways, such as P-Au bond cleavage, are favored. rsc.orgnih.gov For instance, with a sterically demanding phosphine like trimesitylphosphine, oxidative addition of bromine is prevented, and cleavage occurs instead. nih.gov

These weak interactions, which also include dipole-dipole forces and London dispersion forces, are fundamental in supramolecular chemistry and crystal engineering. mdpi.comresearchgate.net They dictate how molecules assemble in the solid state and can influence the pathways of chemical reactions in solution. mdpi.com

Advanced Analytical Techniques for Characterization of Complex Bromine-Phosphorus-Oxygen Systems

The characterization of novel and complex chemical systems, particularly those containing reactive elements like bromine, phosphorus, and oxygen, necessitates a suite of sophisticated analytical techniques. These methods are crucial for identifying transient intermediates, elucidating reaction pathways, and confirming the structure of final products.

Spectroscopic Methods for Elucidating Reaction Intermediates

Spectroscopic techniques are indispensable for probing the electronic and molecular structure of compounds, including short-lived reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for identifying the coordination environment of phosphorus. nih.gov Chemical shifts and coupling constants provide detailed information about the bonding and connectivity of phosphorus atoms within a molecule. For a system involving bromine, the observation of ³¹P-¹Br coupling could provide direct evidence of a P-Br bond. Variable-temperature NMR studies can also be used to monitor the progress of a reaction and identify transient species.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups present in a molecule. researchgate.net For a bromine-phosphorus-oxygen system, one would look for characteristic stretching frequencies of P-O, P=O, and P-Br bonds. The presence and position of these bands can help to elucidate the molecular structure. acs.org

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near-Edge Structure (XANES) can provide information about the oxidation state and local coordination environment of specific elements. nih.gov This would be particularly useful for determining the oxidation states of bromine and phosphorus in a complex matrix. nih.gov

Chromatographic and Mass Spectrometric Approaches for Product Analysis

Once a reaction is complete, chromatographic and mass spectrometric techniques are employed to separate, identify, and quantify the products.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.govmdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification. nih.gov For complex mixtures containing organophosphorus and brominated compounds, specialized ionization techniques and high-resolution mass spectrometry can enhance selectivity and sensitivity. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the method of choice. researchgate.net Similar to GC-MS, it separates components of a mixture before they are analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in the determination of elemental compositions of unknown products. nih.govnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for elemental analysis. It can be used to determine the elemental composition of a purified product, confirming the presence and ratio of bromine and phosphorus.

The table below summarizes the applicability of these techniques to the analysis of a hypothetical bromine-phosphorus-oxygen system.

Analytical TechniqueInformation ProvidedApplication in Br-P-O System Analysis
³¹P NMR Spectroscopy Phosphorus bonding environment, connectivity.Identify P-O and P-Br bonds; determine phosphorus coordination. nih.gov
IR/Raman Spectroscopy Presence of specific functional groups.Detect P-O, P=O, P-Br vibrations. researchgate.netacs.org
X-ray Absorption Spectroscopy Oxidation state and local geometry.Determine the oxidation states of P and Br. nih.govnih.gov
Gas Chromatography-MS Separation and identification of volatile products.Analyze reaction products for molecular weight and structure. nih.govmdpi.com
Liquid Chromatography-MS Separation and identification of non-volatile products.Characterize thermally sensitive or polar products. nih.govresearchgate.net
ICP-MS Elemental composition and ratios.Quantify the Br to P ratio in a purified compound.

Q & A

Q. What experimental methods are recommended for analyzing hypobromite stability in aqueous solutions?

Hypobromite stability is pH-dependent and requires precise electrochemical or spectroscopic methods. At pH 13, hypobromite remains stable, but decomposition into bromite and bromide occurs at pH 9–12. Polarographic techniques (e.g., cathodic wave analysis) at pH 13 can separate hypobromite and bromite reduction waves, enabling quantification in mixtures. Molar ratios (e.g., BrO₃⁻/BrO⁻ < 100) must be controlled to avoid interference .

Q. How can hypobromite oxidation be utilized to isolate inorganic phosphorus (IP) species in soil extracts?

Hypobromite oxidation degrades organic phosphorus (Po) into orthophosphate (Pi), simplifying ³¹P NMR spectra by reducing signal overlap. For example, Turner et al. (2012) pre-treated NaOH-EDTA soil extracts with hypobromite to isolate IP₆ (inositol hexakisphosphate) signals, though some oxidation-resistant phosphomonoesters persisted .

Q. What are the standard protocols for synthesizing phosphane-based ligands like AdBrettPhos?

AdBrettPhos (a bulky phosphane ligand) is synthesized via Pd-catalyzed cross-coupling, with rigorous purification steps (e.g., column chromatography under inert atmosphere). Key intermediates include adamantyl groups and methoxy-substituted biphenyl backbones, requiring anhydrous conditions to prevent oxidation .

Q. How is phosphane detected in toxicological investigations?

Gas chromatography with flame ionization detection (GC-FID) is validated for phosphane detection in biological matrices (e.g., blood, lung). Samples are homogenized, spiked with internal standards (e.g., methyl ethyl ketone), and analyzed via headspace injection. This method distinguishes phosphane from volatile interferents .

Advanced Research Questions

Q. How can contradictory findings on hypobromite oxidation effects on soil phosphorus fractions be resolved?

Almeida et al. (2018) reported increased Pi post-oxidation, contrasting Turner et al. (2012). This discrepancy may arise from differences in soil organic matter or Po composition. Researchers should pre-characterize soil Po pools (e.g., enzyme hydrolysis, NMR) and validate hypobromite resistance of specific Po forms (e.g., diester vs. monoester P) .

Q. What experimental designs optimize phosphane ligand performance in asymmetric hydrogenation?

Ligand steric/electronic properties dictate catalytic efficiency. For example, C₂-symmetric bisphosphanes (e.g., DIPAMP) enhance enantioselectivity in Rh-catalyzed hydrogenation. Advanced studies should compare turnover numbers (TON) and enantiomeric excess (ee%) under varying pressures (1–50 bar H₂) and solvent polarities .

Q. How does pH influence hypobromite speciation and surface activity in atmospheric chemistry studies?

At pH 13.7, hypobromite (BrO⁻) dominates, but at pH 9, hypobromous acid (HOBr) forms, exhibiting surface propensity at liquid-gas interfaces. X-ray photoelectron spectroscopy (XPS) reveals Br 3d binding energy shifts (72.1 eV for Br⁻, 74.25 eV for BrO⁻), critical for modeling bromine’s role in ozone depletion .

Q. What methodological adjustments are needed to quantify trace hypobromite in bromate-rich mixtures?

Bromate (BrO₃⁻) interferes with hypobromite (BrO⁻) detection at molar ratios >16. Pre-treatment with ammonia at 0°C selectively reduces BrO₃⁻ to Br⁻, leaving BrO⁻ intact. Subsequent differential pulse voltammetry at pH 13 improves detection limits (0.1–10 µM) .

Q. How do acyl hypobromite intermediates influence radical-mediated reaction mechanisms?

In Borodine-Hunsdiecker reactions, acyl hypobromite (RCO-OBr) undergoes homolytic O-Br cleavage, generating alkyl radicals. Kinetic studies (e.g., EPR spin trapping) and isotopic labeling (¹⁸O) can track radical pathways and quantify competing disproportionation pathways .

Q. What strategies validate phosphane ligand stability under catalytic turnover conditions?

Ligand degradation (e.g., P–C bond cleavage) reduces catalytic lifetime. In situ ³¹P NMR monitoring and mass spectrometry (ESI-MS) identify decomposition products. Accelerated aging tests (e.g., 72 hrs under H₂) paired with DFT calculations predict ligand robustness .

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